1-Naphthylpentanoat

Übersicht

Beschreibung

1-Naphthyl valerate is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Naphthyl valerate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthyl valerate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fungizide Anwendungen

Naphthalen-1-yl-Derivate haben in fungiziden Anwendungen Potenzial gezeigt . Beispielsweise wurde die Verbindung N-(Naphthalen-1-yl)phenazin-1-carboxamid (NNPCN) auf ihre inhibitorischen Wirkungen auf den Pilz Rhizoctonia solani untersucht .

Synthese neuartiger organischer Verbindungen

Naphthalen-1-yl-Derivate, wie zum Beispiel (Naphthalen-1-yl-selenyl)essigsäurederivate, wurden für verschiedene Forschungszwecke synthetisiert . Diese neuartigen Verbindungen können eine Reihe von Anwendungen haben, von der medizinischen Chemie bis hin zur Materialwissenschaft.

Forschung zu neurodegenerativen Erkrankungen

1-Naphthylvalerat wurde im Zusammenhang mit der Forschung zu neurodegenerativen Erkrankungen erwähnt . Interaktomkarten, die die Proteinfunktion und Krankheitsmechanismen aufklären, wurden unter Verwendung dieser Verbindung erstellt und liefern wertvolle Einblicke in Krankheiten wie Alzheimer und Parkinson.

Wirkmechanismus

Target of Action

A related compound, n-(naphthalen-1-yl) phenazine-1-carboxamide (nnpcn), has been studied for its inhibitory effects on rhizoctonia solani . The targets of this compound might provide some insights into the potential targets of naphthalen-1-yl pentanoate.

Mode of Action

Biochemical Pathways

The related compound nnpcn has been found to affect several metabolic pathways, including steroid biosynthesis and abc transporters . These pathways could potentially be affected by naphthalen-1-yl pentanoate as well.

Result of Action

solani, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . These could potentially be effects of naphthalen-1-yl pentanoate as well.

Biologische Aktivität

1-Naphthyl valerate, an ester derived from naphthalene and valeric acid, has garnered attention in various biological studies due to its potential pharmacological properties. This article reviews the biological activity of 1-naphthyl valerate, focusing on its enzymatic interactions, toxicity, and potential therapeutic applications.

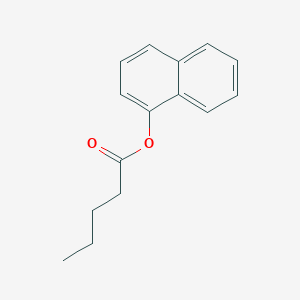

1-Naphthyl valerate is characterized by its structure as an aromatic compound with a naphthyl group attached to a valerate moiety. Its molecular formula is , and it has a molar mass of 218.25 g/mol. The compound is typically synthesized through esterification reactions involving naphthol and valeric acid.

Enzymatic Activity

Carboxylesterase Activity:

Research indicates that 1-naphthyl valerate serves as a substrate for carboxylesterases (CbEs), enzymes that hydrolyze ester bonds. In a study examining the effects of diet on carboxylesterase activity in tadpoles, it was found that 1-naphthyl acetate (1-NA) and 4-nitrophenyl valerate (4-NPV) were used as substrates to measure enzyme activity. The results showed significant differences in enzymatic activity based on dietary intake and exposure to pesticides like chlorpyrifos, which inhibited CbE activity significantly in both liver and intestinal tissues of exposed tadpoles .

Table 1: Enzymatic Activity of Carboxylesterases in Tadpoles

| Substrate | Mean Activity (nmol min⁻¹ mg⁻¹ protein) | Diet Type | Exposure Condition |

|---|---|---|---|

| 1-Naphthyl Acetate (1-NA) | 6.03 ± 0.60 | Lettuce | Control |

| 1.89 ± 0.13 | Pellet | Control | |

| Significant inhibition observed | Lettuce | Chlorpyrifos Exposed | |

| Not significantly different | Pellet | Chlorpyrifos Exposed |

Toxicological Studies

The toxicological profile of 1-naphthyl valerate has been explored in various animal studies, particularly concerning its effects on aquatic organisms. The compound demonstrated varying degrees of toxicity depending on concentration and exposure duration. For instance, exposure to higher concentrations led to significant behavioral changes and mortality rates among tadpole populations, indicating potential ecological risks associated with its use .

Eigenschaften

IUPAC Name |

naphthalen-1-yl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-2-3-11-15(16)17-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGNAHUPACBFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401003 | |

| Record name | 1-Naphthyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4298-98-0 | |

| Record name | 1-Naphthyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.